![molecular formula C9H13N5 B13334787 5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13334787.png)
5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with methylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction mechanism involves the condensation of the aldehyde group with the hydrazine, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact while maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base, such as triethylamine, and are conducted at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: N-alkyl or N-acyl pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting or activating their function. This interaction can result in various biological effects, such as antimicrobial activity or anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- 1-Methyl-1H-pyrazol-5-ol
- 1-Methyl-5-hydroxy-1H-pyrazole
Uniqueness
5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H13N5 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5-methyl-1-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-7-5-9(10)12-14(7)6-8-3-4-13(2)11-8/h3-5H,6H2,1-2H3,(H2,10,12) |
InChI-Schlüssel |
XMGMDWHBHLCUJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1CC2=NN(C=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


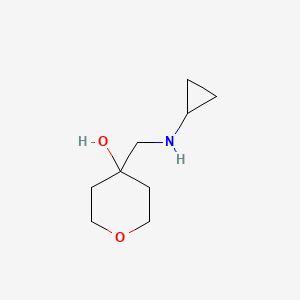
![methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13334713.png)
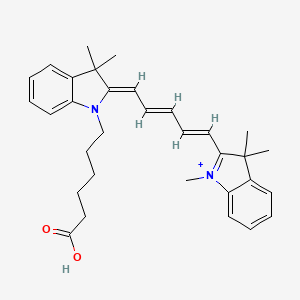

![2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13334725.png)
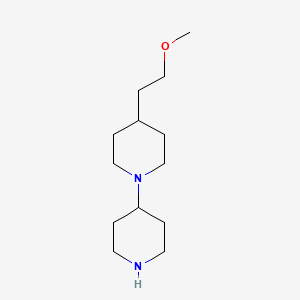
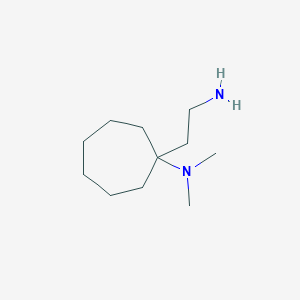
![2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13334739.png)
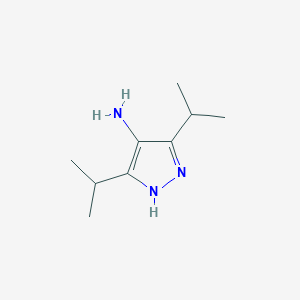
![2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid](/img/structure/B13334759.png)
![7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B13334763.png)
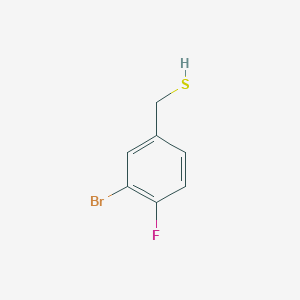
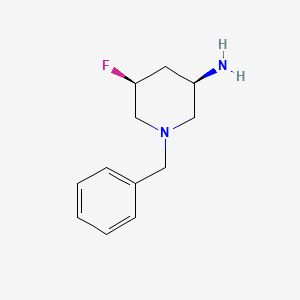
![4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde](/img/structure/B13334802.png)
